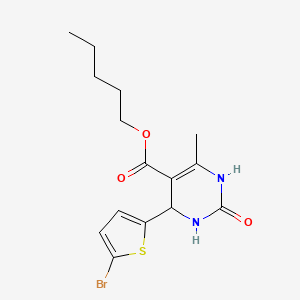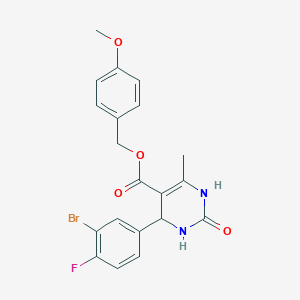
Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、複素環式化合物の一種である複雑な有機化合物です。これらの化合物は、炭素以外の少なくとも1つの原子を含む環状構造の存在によって特徴付けられます。この化合物は、2つの窒素原子を含む6員環であるピリミジン環と、硫黄を含む5員環であるチオフェン環を特徴としています。臭素や他の官能基の存在により、この化合物は非常に反応性が高く、さまざまな化学反応や用途に役立ちます。
2. 製法
合成経路と反応条件: 4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルの合成には、通常、複数段階の有機反応が含まれます。一般的な方法の1つは、5-ブロモチオフェン-2-カルボン酸と酢酸エチルを塩基の存在下で縮合させ、続いて尿素またはグアニジンと環化させてピリミジン環を形成することです。最後の段階では、ペンタノールとエステル化してペンチル基を導入します。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、より大規模です。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。高純度と最終製品の均一性を確保するために、触媒と最適化された反応条件が頻繁に使用されます。
反応の種類:
酸化: この化合物は、特にチオフェン環で酸化反応を受け、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ピリミジン環のカルボニル基を標的にし、アルコールに変換します。
置換: チオフェン環の臭素原子は、求核置換反応によって、アミンやチオールなどのさまざまな求核剤と置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アジ化ナトリウムまたはチオ尿素などの求核剤を穏やかな条件下で使用して、置換を行うことができます。
生成される主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: さまざまな置換チオフェン誘導体。
4. 科学研究への応用
4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、科学研究で幅広い用途があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: ユニークな構造的特徴と反応性から、潜在的な薬剤候補として研究されています。
産業: 有機半導体や太陽電池などの先端材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or guanidine to form the pyrimidine ring. The final step involves esterification with pentanol to introduce the pentyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。臭素原子や他の官能基の存在は、これらの標的への結合親和性と特異性を高めることができます。材料科学では、その電子特性を活かして、有機電子デバイスの性能を向上させることができます。
類似化合物:
- 4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸
- 4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチルエステル
比較: 4-(5-ブロモチオフェン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、ペンチルエステル基の存在によって独特であり、その溶解性、反応性、および全体の化学特性に影響を与える可能性があります。類似の化合物と比較して、さまざまな生物活性や材料特性を示す可能性があり、特定の用途にとって貴重な化合物になります。
類似化合物との比較
- 4-(5-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Ethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the pentyl ester group, which can influence its solubility, reactivity, and overall chemical properties. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for specific applications.
特性
分子式 |
C15H19BrN2O3S |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H19BrN2O3S/c1-3-4-5-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-7-11(16)22-10/h6-7,13H,3-5,8H2,1-2H3,(H2,17,18,20) |
InChIキー |
HPHLCRQIWUOJQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)
![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
